molecular formula C11H12BrNO2 B13998184 (S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid

(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13998184
M. Wt: 270.12 g/mol
InChI Key: WUJREQPBHPONQB-JTQLQIEISA-N
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Description

(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and (S)-proline.

    Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with (S)-proline to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with different chiral properties.

    1-(3-chlorophenyl)pyrrolidine-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.

    1-(3-fluorophenyl)pyrrolidine-2-carboxylic acid: A similar compound with a fluorine atom instead of bromine.

Uniqueness

(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro- and fluoro- analogs.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(2S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12BrNO2/c12-8-3-1-4-9(7-8)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15)/t10-/m0/s1

InChI Key

WUJREQPBHPONQB-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=CC(=CC=C2)Br)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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